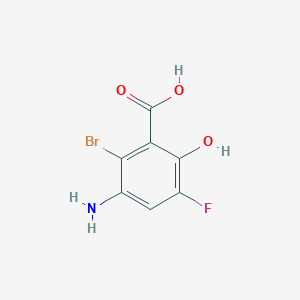
3-Amino-2-bromo-5-fluoro-6-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-bromo-5-fluoro-6-hydroxybenzoic acid is an organic compound with a complex structure that includes amino, bromo, fluoro, and hydroxy functional groups attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-bromo-5-fluoro-6-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 3-amino-5-fluoro-6-hydroxybenzoic acid, followed by further functional group modifications. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures and pH levels to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-bromo-5-fluoro-6-hydroxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a quinone derivative, while nucleophilic substitution of the bromo group can result in various substituted benzoic acids.
Aplicaciones Científicas De Investigación
3-Amino-2-bromo-5-fluoro-6-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-bromo-5-fluoro-6-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the bromo and fluoro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-2-bromo-5-fluoro-4-hydroxybenzoic acid
- 3-Amino-2-bromo-5-chloro-6-hydroxybenzoic acid
- 3-Amino-2-bromo-5-fluoro-6-methoxybenzoic acid
Uniqueness
3-Amino-2-bromo-5-fluoro-6-hydroxybenzoic acid is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of both bromo and fluoro substituents on the aromatic ring enhances its potential for diverse chemical transformations and interactions with biological targets.
Propiedades
Fórmula molecular |
C7H5BrFNO3 |
|---|---|
Peso molecular |
250.02 g/mol |
Nombre IUPAC |
3-amino-2-bromo-5-fluoro-6-hydroxybenzoic acid |
InChI |
InChI=1S/C7H5BrFNO3/c8-5-3(10)1-2(9)6(11)4(5)7(12)13/h1,11H,10H2,(H,12,13) |
Clave InChI |
VPFUCJDAGKBCPX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1F)O)C(=O)O)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




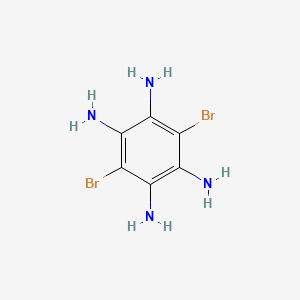
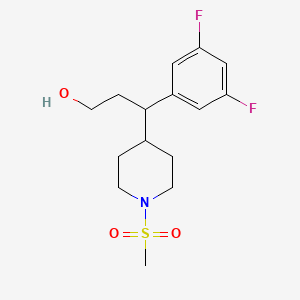
![[(1R)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14781762.png)
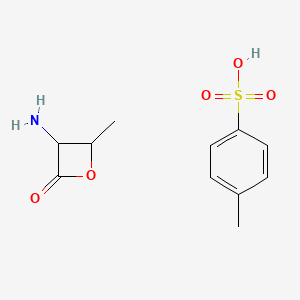
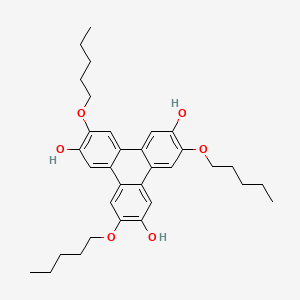
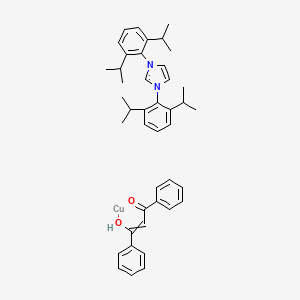
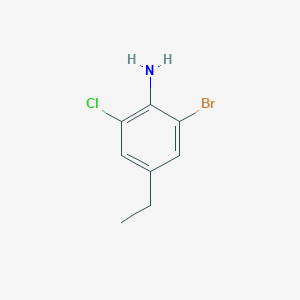
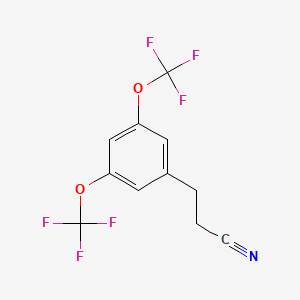
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14781802.png)
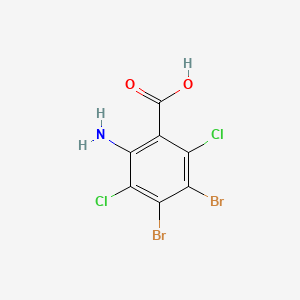
![methyl (7S)-5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B14781815.png)

